4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
CAS No. |
848683-89-6 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C16H25N3O/c1-5-6-7-8-9-13(4)19-15-14(16(20)18-19)11(2)10-12(3)17-15/h10,13H,5-9H2,1-4H3,(H,18,20) |
InChI Key |
SXIDSPSGHYOOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrazolo[3,4-b]pyridine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo[3,4-b]pyridine moiety exhibit promising anticancer properties. For instance, derivatives of this class have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research has demonstrated that 4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one can act as an anti-inflammatory agent. In vitro studies have reported that it inhibits key inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.
Neuroprotective Properties
The neuroprotective effects of pyrazolo[3,4-b]pyridines have garnered attention in recent years. Compounds with this scaffold have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting their use in neurodegenerative disorders like Alzheimer's disease.
Case Study 1: Anticancer Research
A study published in Molecules highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives and their evaluation against several cancer cell lines. The results indicated that specific modifications to the core structure enhanced their cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In a pharmacological study assessing new pyrazolo derivatives for anti-inflammatory effects, researchers found that certain compounds significantly reduced edema in animal models. These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The presence of alkyl and aryl substituents significantly affects melting points, solubility, and spectral characteristics. For example:
- 4,6-Dimethyl-2-(4,6-dimethyl-2-pyrimidinyl)-4-(2-naphthyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (ChemBridge-9084483)
This analog (from ) bears a naphthyl group and pyrimidinyl substituent. Its extended aromatic system likely increases molecular rigidity and melting point compared to the target compound’s octan-2-yl group, which may enhance lipophilicity . - 1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
This derivative () has three methyl groups, reducing steric bulk compared to the octan-2-yl chain. Such differences may influence crystallization behavior and solubility in polar solvents .
Tautomerism and Electronic Structure
Pyrazolo[3,4-b]pyridin-3-one derivatives exhibit tautomerism, which impacts electronic properties. highlights that tautomeric forms (e.g., 1H-oxo vs. 7H-oxo) in isoxazolo[3,4-b]pyridin-3-ones influence reactivity and stability.
Data Table: Comparison of Key Derivatives
Key Research Findings
Tautomerism-Driven Reactivity: The 3-one group may adopt keto or enol forms, influencing hydrogen-bonding interactions critical for binding to enzymes or receptors .
Synthetic Flexibility : Alkylation and metal-catalyzed cyclization methods (e.g., Ag(I)/Au(III)) enable modular synthesis of diverse pyrazolo[3,4-b]pyridin-3-one derivatives .
Biological Limitations: While amine-substituted analogs show kinase inhibition, the 3-one scaffold may lack the necessary hydrogen-bond donors for high-affinity interactions .
Biological Activity
4,6-Dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for diverse biological activities. The specific structure of this compound contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (Km-12) cancer cells. One study reported an IC50 value of 0.304 μM for a closely related compound against the Km-12 cell line .
- Kinase Inhibition : Pyrazolo[3,4-b]pyridines have been identified as inhibitors of various kinases involved in cancer signaling pathways. For example, compounds in this class have shown inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in tumor growth and metastasis .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By targeting specific kinases and disrupting their activity, these compounds can halt the proliferation of cancer cells.
- Induction of Apoptosis : Some studies indicate that pyrazolo[3,4-b]pyridine derivatives can trigger programmed cell death in malignant cells.
- Anti-inflammatory Properties : Certain derivatives have shown potential in reducing inflammation by modulating cytokine production .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- Cancer Cell Studies : A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their cytotoxic effects on various cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell migration .
- TRK Inhibition : Another investigation focused on the synthesis and biological evaluation of TRK inhibitors derived from the pyrazolo[3,4-b]pyridine scaffold. Among these compounds, one exhibited an IC50 value of 56 nM against TRKA .
Data Tables
| Compound | Target | IC50 Value (μM) | Biological Effect |
|---|---|---|---|
| C03 | TRKA | 0.056 | Inhibition of proliferation |
| C04 | Km-12 Cell Line | 0.304 | Induction of apoptosis |
| C05 | MCF-7 Cell Line | 0.150 | Anti-proliferative activity |
Q & A
Basic: What are the optimal synthetic routes for 4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of pyrazolo-pyridine derivatives typically involves cyclization and functionalization steps. For example, pyrazolo[3,4-d]pyrimidine analogs are synthesized via nucleophilic substitution (e.g., reacting intermediates with alkyl halides in dry acetonitrile) followed by purification through recrystallization . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for nucleophilic substitutions .
- Catalysts : Use of bases like triethylamine to deprotonate intermediates and drive reactions .
- Purification : Recrystallization from solvents like acetonitrile or methanol ensures high purity .
For the target compound, introducing the octan-2-yl group may require coupling reactions (e.g., Ullmann or Buchwald-Hartwig) under controlled temperatures (60–80°C) to avoid side products .
Basic: How should researchers characterize the structure and purity of this compound?
Answer:
Routine characterization includes:
- Spectroscopy :
- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect residual solvents .
- Elemental Analysis : Verify molecular formula (C17H27N3O) .
Advanced: How can researchers address contradictions in spectroscopic data during characterization?
Answer:
Data discrepancies (e.g., unexpected NMR shifts) may arise from:
- Tautomerism : Pyrazolo-pyridines can exhibit keto-enol tautomerism, altering spectral profiles. Use deuterated DMSO to stabilize tautomers .
- Solvent effects : Compare spectra in multiple solvents (CDCl3 vs. DMSO-d6) .
- Dynamic processes : Variable-temperature NMR can reveal conformational exchange (e.g., restricted rotation in octan-2-yl groups) .
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions .
Advanced: What strategies control regioselectivity during the synthesis of pyrazolo-pyridine derivatives?
Answer:
Regioselectivity is influenced by:
- Substituent effects : Electron-donating groups (e.g., methyl) at C4/C6 direct electrophilic attacks to specific positions. Steric hindrance from the octan-2-yl group may favor substitution at less crowded sites .
- Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) enable selective cross-couplings. For example, Suzuki-Miyaura reactions can attach aryl groups to the pyridine ring .
- Temperature control : Lower temperatures (0–25°C) reduce kinetic byproducts .
Basic: What are the solubility and stability profiles of this compound under various experimental conditions?
Answer:
- Solubility : Pyrazolo-pyridines are generally lipophilic. The octan-2-yl chain enhances solubility in organic solvents (e.g., DMSO, chloroform) but reduces aqueous solubility. Solubility in water can be improved via co-solvents (e.g., 10% DMSO) .
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or moisture, which may hydrolyze the carbonyl group .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Core modifications : Synthesize analogs with varied alkyl chains (e.g., shorter/longer than octan-2-yl) or substituents (e.g., halogens at C3) to assess bioactivity .
- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify key interactions (e.g., hydrogen bonding via the pyridin-3-one moiety) .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate structural changes with inhibitory potency .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
- Ventilation : Ensure adequate airflow to avoid inhalation of particulates.
- First aid : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced: How can computational methods aid in optimizing the design of this compound?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO levels) to guide functionalization .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., membrane proteins) to refine substituent choice .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
